REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:14]=[C:13]([C:15]2[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=2)[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([Cl:24])[CH:11]=2)[N:6]=1)(=O)[CH3:2].C(O)C.Cl>C1COCC1>[Cl:24][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[N:6]=[C:5]([NH:4][CH2:1][CH3:2])[CH:14]=[C:13]2[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1
|
Name
|
2-acetylamino-6-chloro-4-(4-nitrophenyl)quinoline
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=NC2=CC=C(C=C2C(=C1)C1=CC=C(C=C1)[N+](=O)[O-])Cl
|
Name
|
compound 1c
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=NC2=CC=C(C=C2C(=C1)C1=CC=C(C=C1)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added in portions to 2.9 ml of borane-THF complex
|
Type
|
TEMPERATURE
|
Details
|
heated on a water bath
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to remove water
|
Type
|
ADDITION
|
Details
|
The residue was mixed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The product was purified by MPLC chromatography
|
Type
|
ADDITION
|
Details
|
with a mixture of 1 part by volume of ethyl acetate, 2 parts by volume of toluene
|
Type
|
CUSTOM
|
Details
|
A yellow solid product was isolated
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2C(=CC(=NC2=CC1)NCC)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |